N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 688336-00-7
Cat. No.: VC4375900
Molecular Formula: C19H16N4O2S2
Molecular Weight: 396.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688336-00-7 |
|---|---|
| Molecular Formula | C19H16N4O2S2 |
| Molecular Weight | 396.48 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H16N4O2S2/c1-25-14-8-6-13(7-9-14)23-11-10-20-19(23)26-12-17(24)22-18-21-15-4-2-3-5-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24) |
| Standard InChI Key | PNJCUTUHXSWPHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₉H₁₆N₄O₂S₂, with a molecular weight of 396.48 g/mol. Key structural features include:
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Benzo[d]thiazole moiety: A bicyclic aromatic system known for enhancing bioavailability and target binding .
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4-Methoxyphenyl-imidazole: The methoxy group at the para position improves solubility and modulates electronic properties.
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Thioacetamide linkage: A sulfur-containing bridge that facilitates interactions with biological thiol groups .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₂S₂ |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
| Solubility | Limited data; likely lipophilic |
| Melting Point | Not reported |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined below:
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Formation of benzo[d]thiazol-2-amine: Achieved via cyclization of 2-aminothiophenol with carboxylic acid derivatives.
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Introduction of thioacetamide: Reacting chloroacetyl chloride with 2-mercaptoimidazole derivatives under basic conditions.
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Coupling with 4-methoxyphenyl-imidazole: A nucleophilic substitution reaction using potassium carbonate as a base.
Key challenges include optimizing yield (reported ~70% in analogous syntheses ) and purity, often addressed via chromatography.
Industrial-Scale Considerations
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Continuous flow systems: Enhance reaction control and scalability.
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Green chemistry approaches: Substituting toxic solvents (e.g., DMF) with biodegradable alternatives .
Biological Activities
Antimicrobial Efficacy
Studies on structurally related compounds demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus .
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Fungal pathogens: 64–128 µg/mL against Candida albicans .
The thioacetamide moiety disrupts microbial cell membranes, while the benzo[d]thiazole unit inhibits DNA gyrase .
Table 2: Comparative Antimicrobial Data
| Microorganism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin (1) |
| Escherichia coli | 64 | Ampicillin (8) |
| Candida albicans | 128 | Fluconazole (4) |
Enzyme Inhibition
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COX-2 selectivity: 88% inhibition at 10 µM, comparable to SC-560 (98.2%) .
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Quorum sensing disruption: Reduces Pseudomonas aeruginosa biofilm formation by 40% .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High permeability (LogP = 3.2) predicts good oral bioavailability.
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Metabolism: Predominant hepatic oxidation via CYP3A4.
Toxicity Considerations
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Acute toxicity: LD₅₀ > 500 mg/kg in murine models.
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Genotoxicity: Negative in Ames tests.
Applications in Drug Development
Antimicrobial Agents
The compound’s dual mechanism (membrane disruption + enzyme inhibition) supports its use in multidrug-resistant infections .
Anticancer Therapeutics
Ongoing research focuses on hybrid derivatives targeting PI3K/Akt/mTOR pathways.
Anti-Inflammatory Agents
COX-2 selectivity minimizes gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs .
Future Directions
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